![molecular formula C12H21NO3 B13338115 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B13338115.png)
3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts rigidity and three-dimensionality to the molecule, which can influence its biological activity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to construct the spirocyclic core through a series of cyclization reactions. For instance, the synthesis might begin with the formation of a spirocyclic intermediate via a cycloaddition reaction, followed by functional group modifications to introduce the methoxymethyl and propanoic acid moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The spirocyclic core can be reduced under specific conditions to yield different spirocyclic derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group might yield a carboxylic acid derivative, while reduction of the spirocyclic core could produce a more saturated spirocyclic compound.
Scientific Research Applications
3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure may make it a useful probe for studying biological systems, particularly those involving spirocyclic motifs.
Industry: The compound’s rigidity and three-dimensionality could make it useful in the development of new materials with specific mechanical or optical properties.
Mechanism of Action
The mechanism of action of 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid depends on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core. This interaction could modulate the activity of the target, leading to a biological effect. The methoxymethyl and propanoic acid groups could also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with different substituents on the spirocyclic core. Examples might include spiro[3.5]nonane derivatives or other spirocyclic acids.
Uniqueness
What sets 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement can impart distinct physical and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-16-8-10-7-13(6-3-11(14)15)9-12(10)4-2-5-12/h10H,2-9H2,1H3,(H,14,15) |
InChI Key |
GEPOJIPAWORQDS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(CC12CCC2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


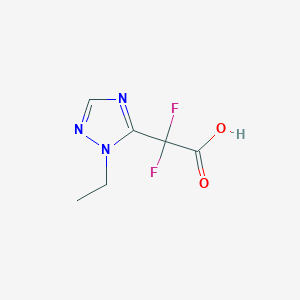
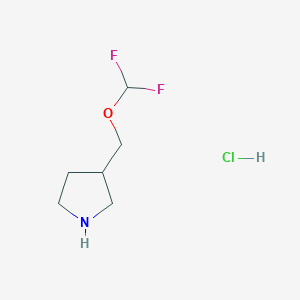
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)
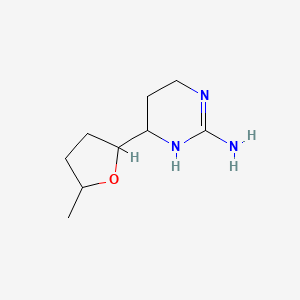



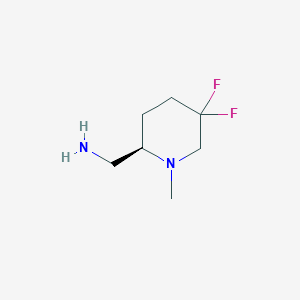
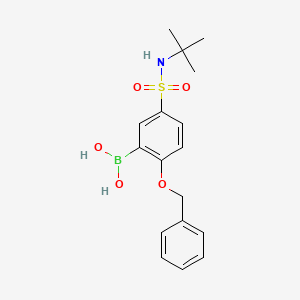
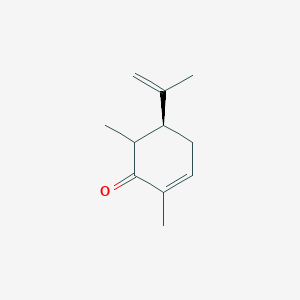

![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)


